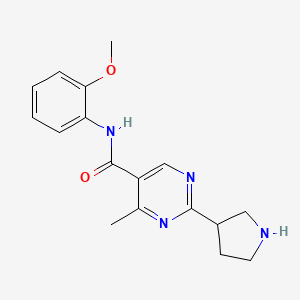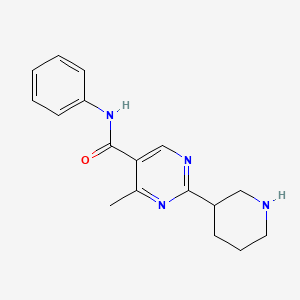![molecular formula C17H24N2O B8143490 1-[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]ethan-1-one](/img/structure/B8143490.png)
1-[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]ethan-1-one is a complex organic compound characterized by its unique structural framework This compound features a decahydro-1H-pyrrolo[3,2-b]azocin core with a phenyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]ethan-1-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the decahydro-1H-pyrrolo[3,2-b]azocin core: This step may involve cyclization reactions under specific conditions to form the azocin ring system.
Introduction of the phenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Attachment of the ethanone moiety: This step might involve the use of reagents such as acetyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals, particularly in areas such as pain management or neurological disorders.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]ethan-1-one can be compared with similar compounds such as:
1-[2-(3-{[(3R,3aS,9aS)-3-phenyl-decahydro-1H-pyrrolo[3,2-b]azocin-1-yl]carbonyl}phenoxy)ethyl]pyrrolidine: This compound contains a similar core structure but with additional functional groups that may alter its chemical and biological properties.
Other azocin derivatives: Compounds with variations in the substituents on the azocin ring can provide insights into the structure-activity relationships and help identify unique features of this compound.
By comparing these compounds, researchers can highlight the unique properties and potential advantages of this compound in various applications.
Properties
IUPAC Name |
1-[(3R,3aS,9aS)-3-phenyl-2,3,3a,4,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(20)19-12-15(14-8-4-2-5-9-14)17-16(19)10-6-3-7-11-18-17/h2,4-5,8-9,15-18H,3,6-7,10-12H2,1H3/t15-,16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMJOUYHQAXQGW-ULQDDVLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2C1CCCCCN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H]([C@H]2[C@@H]1CCCCCN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate](/img/structure/B8143411.png)

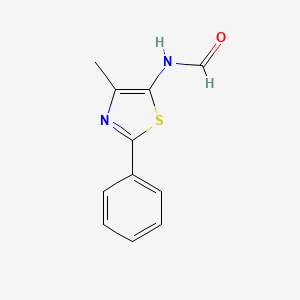
![2-(4-Hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B8143432.png)
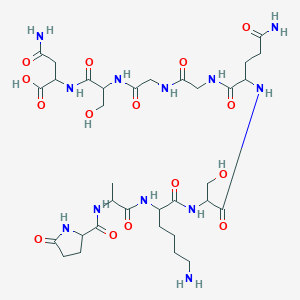
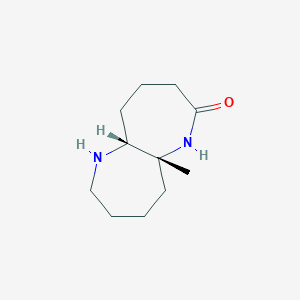
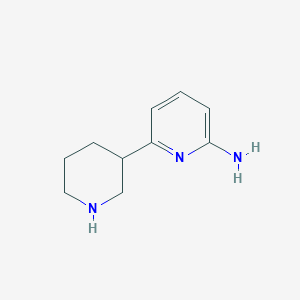
![(4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one](/img/structure/B8143471.png)
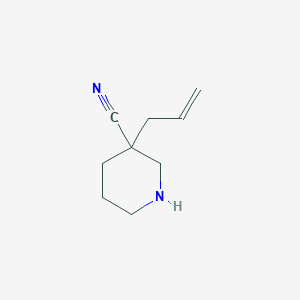
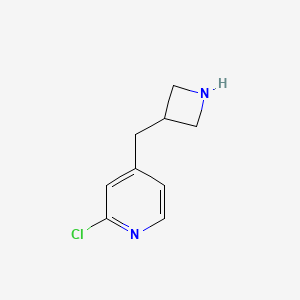
![tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate](/img/structure/B8143496.png)
